1,2-Diphenyl-2-propen-1-one
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Overview
Description
1,2-Diphenylprop-2-en-1-one, also known as chalcone, is an organic compound with the chemical formula C15H12O. It is an α,β-unsaturated ketone that belongs to the flavonoid family. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structure imparts unique chemical and biological properties to chalcones, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylprop-2-en-1-one is typically synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate aldol product, which undergoes dehydration to yield the final chalcone product .
Reaction Scheme: [ \text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_5\text{COCH}_3 \xrightarrow{\text{NaOH}} \text{C}_6\text{H}_5\text{CH=CHCOC}_6\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the synthesis of 1,2-diphenylprop-2-en-1-one can be scaled up using similar reaction conditions. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of chalcones can yield dihydrochalcones or hydrochalcones, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Chalcones can undergo electrophilic substitution reactions on the aromatic rings, leading to the formation of various substituted chalcones
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Dihydrochalcones, hydrochalcones.
Substitution: Substituted chalcones with various functional groups
Scientific Research Applications
1,2-Diphenylprop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Chalcones are used as intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. .
Biology: Chalcones exhibit significant biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and antioxidant properties. .
Medicine: Chalcones have shown promise as potential anticancer agents due to their ability to inhibit the proliferation of cancer cells and induce apoptosis. .
Industry: Chalcones are used as precursors for the synthesis of liquid crystals, fluorescent materials, and corrosion inhibitors. .
Mechanism of Action
The biological activities of 1,2-diphenylprop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various molecular targets and pathways. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and enzymes. This interaction can modulate the activity of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
1,2-Diphenylprop-2-en-1-one can be compared with other similar compounds, such as:
Phenyl styryl ketone: This compound has a similar structure but with different substituents on the aromatic rings.
Flavonoids: Chalcones are precursors to flavonoids and isoflavonoids, which are important classes of natural products with diverse biological activities
The uniqueness of 1,2-diphenylprop-2-en-1-one lies in its versatile chemical reactivity and wide range of biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
1,2-Diphenyl-2-propen-1-one, commonly known as chalcone, is a significant compound in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C15H12O
- Molecular Weight : 208.26 g/mol
- Melting Point : 55-59 °C
- Boiling Point : 208 °C at 25 mm Hg
Chalcone is characterized by its open-chain structure, which allows it to participate in various chemical reactions leading to the synthesis of numerous derivatives with enhanced biological properties.
Pharmacological Activities
Chalcone and its derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Chalcone has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1, COX-2, and PLA(2), making it a candidate for treating inflammatory diseases .
- Antioxidant Properties : The compound acts as a free radical scavenger, contributing to its protective effects against oxidative stress .
- Antimicrobial Activity : Various studies indicate that chalcone derivatives possess antibacterial, antifungal, and antiviral properties .
- Anticancer Potential : Chalcone has demonstrated efficacy in inducing apoptosis in cancer cell lines through multiple pathways, including modulation of p53 and Bcl-2 proteins .
The biological activity of chalcone can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways :
- Induction of Apoptosis in Cancer Cells :
- Antioxidant Activity :
Study on Anti-inflammatory Effects
In a controlled study involving rats with Complete Freund's Adjuvant (CFA)-induced arthritis, trans-chalcone was administered at varying doses (30, 60, and 120 mg/kg). The results indicated a significant reduction in paw volume and improvement in mobility compared to the diseased control group. Notably, the highest dose led to improvements greater than those observed with standard anti-inflammatory drugs like diclofenac .
Anticancer Activity Assessment
A study focused on the anticancer properties of chalcone derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines. The compounds were particularly effective against breast cancer cells (MCF7), where they induced cell cycle arrest at the G0/G1 phase and activated apoptotic pathways through modulation of key regulatory proteins .
Summary Table of Biological Activities
Properties
Molecular Formula |
C15H12O |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11H,1H2 |
InChI Key |
ZTKPNSXSOUTJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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